Proinsulin C-Peptide (31-63), porcine

Description

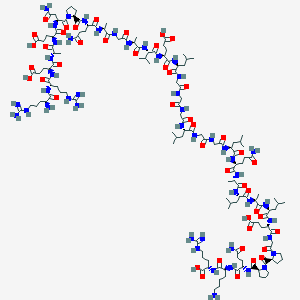

The exact mass of the compound Proinsulin C-Peptide (31-63) (porcine) trifluoroacetate salt is 3339.7840881 g/mol and the complexity rating of the compound is 8070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C142H239N47O46/c1-67(2)54-89(121(216)162-62-104(196)160-64-107(199)171-91(56-69(5)6)132(227)177-82(33-40-98(145)190)123(218)168-76(16)116(211)182-92(57-70(7)8)131(226)169-77(17)117(212)183-93(58-71(9)10)133(228)175-81(36-43-109(201)202)120(215)164-66-108(200)187-51-25-32-97(187)138(233)189-53-24-31-96(189)135(230)179-84(35-42-100(147)192)128(223)174-79(27-18-19-47-143)127(222)181-88(139(234)235)29-22-50-157-142(153)154)170-106(198)63-159-102(194)60-158-103(195)61-163-122(217)90(55-68(3)4)184-129(224)87(39-46-112(207)208)180-136(231)113(72(11)12)186-118(213)74(14)165-105(197)65-161-114(209)73(13)166-124(219)83(34-41-99(146)191)178-134(229)95-30-23-52-188(95)137(232)94(59-101(148)193)185-130(225)86(38-45-111(205)206)172-115(210)75(15)167-125(220)85(37-44-110(203)204)176-126(221)80(28-21-49-156-141(151)152)173-119(214)78(144)26-20-48-155-140(149)150/h67-97,113H,18-66,143-144H2,1-17H3,(H2,145,190)(H2,146,191)(H2,147,192)(H2,148,193)(H,158,195)(H,159,194)(H,160,196)(H,161,209)(H,162,216)(H,163,217)(H,164,215)(H,165,197)(H,166,219)(H,167,220)(H,168,218)(H,169,226)(H,170,198)(H,171,199)(H,172,210)(H,173,214)(H,174,223)(H,175,228)(H,176,221)(H,177,227)(H,178,229)(H,179,230)(H,180,231)(H,181,222)(H,182,211)(H,183,212)(H,184,224)(H,185,225)(H,186,213)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,234,235)(H4,149,150,155)(H4,151,152,156)(H4,153,154,157)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,113-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVAVYJOGSUWDH-MGLSOICHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H239N47O46 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3340.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Function of Porcine C-peptide (31-63): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Historically dismissed as a mere byproduct of insulin (B600854) synthesis, proinsulin C-peptide is now recognized as a biologically active molecule with significant physiological effects, particularly in the context of diabetes and its complications. This technical guide focuses on the porcine C-peptide (31-63) fragment, a specific cleavage product of porcine proinsulin. While research directly investigating this particular fragment is limited, this document extrapolates from the broader body of knowledge on C-peptide to elucidate its probable biological functions, associated signaling pathways, and the experimental methodologies employed for its study. The primary roles of C-peptide, likely shared by its porcine (31-63) fragment, include the regulation of key cellular enzymes such as Na+/K+-ATPase and endothelial nitric oxide synthase (eNOS), and the modulation of intracellular signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. These actions collectively contribute to improved renal function, enhanced nerve conductivity, and better microvascular blood flow, offering potential therapeutic avenues for diabetic complications.

Introduction to Porcine C-peptide (31-63)

Porcine C-peptide (31-63) is a 33-amino acid peptide fragment derived from the cleavage of porcine proinsulin.[1] Its primary, undisputed role is structural, facilitating the correct folding and formation of disulfide bonds within the proinsulin molecule in the endoplasmic reticulum.[1] However, mounting evidence suggests that C-peptide, once cleaved and secreted in equimolar amounts with insulin, exerts its own biological effects. Reduced levels of C-peptide are implicated in the long-term complications of type 1 diabetes, and its administration in animal models has been shown to improve renal and nerve structure and function.[1]

Core Biological Functions and Mechanisms of Action

The biological activities of C-peptide are initiated by its binding to a specific, yet to be fully characterized, G-protein coupled receptor (GPCR) on the cell surface. This interaction triggers a cascade of intracellular signaling events.

Activation of Na+/K+-ATPase

A key function of C-peptide is the stimulation of Na+/K+-ATPase activity.[2][3] This enzyme is crucial for maintaining cellular membrane potential and for the transport of various molecules across the cell membrane. In diabetic states, Na+/K+-ATPase activity is often diminished, contributing to complications like neuropathy and nephropathy. C-peptide has been shown to counteract this by stimulating the enzyme's activity in a dose-dependent manner.[3]

Stimulation of Endothelial Nitric Oxide Synthase (eNOS)

C-peptide enhances the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS).[4][5] NO is a potent vasodilator and plays a critical role in maintaining vascular health. By stimulating eNOS, C-peptide can improve microvascular blood flow, which is often impaired in diabetes. This effect is mediated by an increase in intracellular calcium levels and the activation of downstream signaling pathways.[5]

Modulation of MAPK Signaling

The mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. C-peptide has been shown to rapidly activate the MAPK pathway, specifically the extracellular signal-regulated kinase (ERK) 1/2.[4][6] This activation is thought to contribute to the trophic and protective effects of C-peptide on various cell types.

Quantitative Data Summary

| Parameter | Value | Cell/System | Species | Reference |

| Na+/K+-ATPase Activity | ||||

| EC50 | ~0.5 nM | Rat Medullary Thick Ascending Limb | Rat | [7] |

| MAPK (ERK1/2) Phosphorylation | ||||

| EC50 | 0.25 ± 0.05 nM | Swiss 3T3 Fibroblasts | Human | [6] |

| Time to Max Activation | 1-3 min | Swiss 3T3 Fibroblasts | Human | [6] |

| eNOS Activity (NO Production) | ||||

| Effective Concentration | 1-10 nM | Rat Aortic Endothelial Cells | Rat | [4] |

Signaling Pathways

The biological effects of porcine C-peptide (31-63) are mediated through a network of interconnected signaling pathways.

C-peptide Receptor Binding and G-protein Activation

The initial event in C-peptide signaling is its binding to a putative GPCR. This interaction leads to the activation of a pertussis toxin-sensitive G-protein, initiating downstream signaling cascades.

Figure 1: C-peptide binding to its putative GPCR and subsequent G-protein activation.

Na+/K+-ATPase Activation Pathway

C-peptide-induced activation of Na+/K+-ATPase is thought to involve Protein Kinase C (PKC).

Figure 2: Proposed signaling pathway for C-peptide-mediated Na+/K+-ATPase activation.

eNOS Activation and MAPK Signaling Cascade

The activation of eNOS and the MAPK pathway by C-peptide are interconnected and crucial for its vascular effects.

Figure 3: Interconnected eNOS and MAPK signaling pathways activated by C-peptide.

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of C-peptide. These methods can be adapted for the study of porcine C-peptide (31-63).

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

-

Cell or tissue homogenates

-

Assay buffer (e.g., containing MgCl2, KCl, NaCl, and ATP)

-

Ouabain (B1677812) (a specific inhibitor of Na+/K+-ATPase)

-

Malachite green reagent for Pi detection

-

Porcine C-peptide (31-63)

Procedure:

-

Prepare reaction mixtures containing the assay buffer and cell/tissue homogenate.

-

For the determination of ouabain-insensitive ATPase activity, add ouabain to a subset of the reaction mixtures.

-

Add porcine C-peptide (31-63) at various concentrations to the experimental tubes.

-

Initiate the reaction by adding ATP and incubate at 37°C.

-

Stop the reaction and measure the amount of released Pi using the malachite green reagent.

-

Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity.

eNOS Activity Assay (Measurement of NO Production)

This protocol measures eNOS activity by detecting the production of nitric oxide in cultured endothelial cells.

Materials:

-

Cultured endothelial cells (e.g., human aortic endothelial cells - HAECs)

-

Cell culture medium

-

Fluorescent NO indicator dye (e.g., DAF-FM diacetate)

-

Porcine C-peptide (31-63)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed endothelial cells in appropriate culture plates and grow to confluence.

-

Load the cells with the fluorescent NO indicator dye according to the manufacturer's instructions.

-

Treat the cells with various concentrations of porcine C-peptide (31-63).

-

Measure the fluorescence intensity over time using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in NO production.

MAPK (ERK1/2) Phosphorylation Assay (Western Blot)

This method is used to detect the activation of the MAPK pathway by assessing the phosphorylation status of ERK1/2.[8][9]

Materials:

-

Cultured cells (e.g., fibroblasts, endothelial cells)

-

Cell lysis buffer with phosphatase and protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat with porcine C-peptide (31-63) for various times and at different concentrations.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

Conclusion and Future Directions

While direct evidence for the biological functions of porcine C-peptide (31-63) is still emerging, the extensive research on C-peptide from other species provides a strong foundation for understanding its likely roles. The activation of Na+/K+-ATPase, stimulation of eNOS, and modulation of MAPK signaling are key mechanisms through which C-peptide likely exerts its beneficial effects on renal, neural, and vascular tissues. Future research should focus on directly characterizing the binding affinity and signaling properties of the porcine (31-63) fragment to validate these extrapolated functions and to explore its full therapeutic potential. Such studies will be invaluable for the development of novel treatments for the long-term complications of diabetes.

References

- 1. peptide.com [peptide.com]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. C-peptide, Na+,K(+)-ATPase, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C-peptide-stimulated nitric oxide production in a cultured pulmonary artery endothelium is erythrocyte mediated and requires Zn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Porcine Proinsulin C-peptide (31-63)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the porcine proinsulin C-peptide fragment spanning amino acid residues 31-63. It details the peptide's primary structure, methods for its synthesis and purification, and protocols for its quantification. Furthermore, this guide elucidates the known biological activities of porcine C-peptide, with a focus on its role in cellular signaling pathways, and presents available quantitative data to support these findings. Detailed experimental methodologies and visual representations of key pathways and workflows are included to facilitate understanding and replication in a research and development setting.

Core Properties of Porcine Proinsulin C-peptide (31-63)

Porcine proinsulin C-peptide (31-63) is a 33-amino acid fragment derived from the cleavage of porcine proinsulin. While historically considered a biologically inert byproduct of insulin (B600854) synthesis, recent research has revealed its own physiological functions.

Amino Acid Sequence

The primary amino acid sequence of porcine proinsulin C-peptide (31-63) is as follows:

Single-Letter Code: RREAENPQAGAVELGGGLGGLQALALEGPPQKR

Three-Letter Code: Arg - Arg - Glu - Ala - Glu - Asn - Pro - Gln - Ala - Gly - Ala - Val - Glu - Leu - Gly - Gly - Gly - Leu - Gly - Gly - Leu - Gln - Ala - Leu - Ala - Leu - Glu - Gly - Pro - Pro - Gln - Lys - Arg

Synthesis and Purification

The synthesis of porcine proinsulin C-peptide (31-63) is typically achieved through solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual synthesis of porcine C-peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) in DMF.

-

Add HBTU and DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum. The crude peptide is now ready for purification.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC) Purification

Materials:

-

Crude synthetic porcine C-peptide

-

RP-HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Injection and Gradient Elution:

-

Inject the dissolved crude peptide onto the column.

-

Apply a linear gradient of Mobile Phase B (e.g., 5% to 60% over 60 minutes) to elute the peptide.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak, monitored by UV absorbance at 214 nm and 280 nm.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified porcine C-peptide as a white powder.

Quantification of Porcine C-peptide

Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are the most common methods for the sensitive and specific quantification of porcine C-peptide in biological samples.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on a commercially available sandwich ELISA kit.

Materials:

-

ELISA plate pre-coated with anti-porcine C-peptide antibody

-

Porcine C-peptide standards and samples

-

Biotinylated detection antibody

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution

-

Wash buffer

-

Plate reader

Procedure:

-

Standard and Sample Addition: Add standards and samples to the wells of the pre-coated plate and incubate for 2 hours at room temperature.

-

Washing: Wash the plate 4-6 times with wash buffer.

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-20 minutes at room temperature.

-

Stop Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Calculation: Construct a standard curve and determine the concentration of porcine C-peptide in the samples.

Quantitative Data: ELISA and RIA Performance

| Parameter | ELISA | RIA |

| Detection Limit | ~0.03 ng/mL | ~0.1 ng/mL |

| Assay Range | 0.1 - 10 ng/mL | 0.1 - 10 ng/mL |

| Intra-assay Precision | < 10% | < 11% |

| Inter-assay Precision | < 12% | < 14% |

Note: These values are typical and may vary between different commercial kits.

Biological Activity and Signaling Pathways

Porcine C-peptide has been shown to exert biological effects by interacting with cell surface receptors and modulating intracellular signaling pathways.

Na+/K+-ATPase Activation

C-peptide can stimulate the activity of Na+/K+-ATPase in various cell types.

Caption: Workflow for assessing Na+/K+-ATPase activity via 86Rb+ uptake.

MAPK and PI3K Signaling Pathways

C-peptide has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) signaling pathways, which are crucial for cell growth, proliferation, and survival.

Caption: C-peptide signaling through MAPK and PI3K pathways.

Materials:

-

Cell culture treated with porcine C-peptide

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Lyse the C-peptide treated cells and control cells on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-ERK antibody to normalize for protein loading.

Quantitative Data on Biological Effects

The biological effects of C-peptide are dose-dependent. The following table summarizes some of the reported effective concentrations.

| Biological Effect | Cell Type | Effective Concentration |

| Na+/K+-ATPase Stimulation | Renal tubular cells | 0.1 - 10 nM |

| MAPK (ERK) Phosphorylation | Fibroblasts, Endothelial cells | 0.1 - 1 nM |

| PI3K Activation | Various cell types | 1 - 10 nM |

| eNOS Activation | Endothelial cells | 1 - 10 nM |

Conclusion

Porcine proinsulin C-peptide (31-63) is a biologically active molecule with the potential for therapeutic applications. This guide provides foundational knowledge and detailed protocols to aid researchers in the synthesis, purification, quantification, and functional characterization of this peptide. The provided information on its signaling pathways and dose-dependent effects serves as a valuable resource for further investigation into its physiological roles and potential as a drug candidate. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary structure of the porcine C-peptide fragment spanning residues 31-63. It includes a summary of its physicochemical properties, detailed experimental methodologies for primary structure determination, and visualizations of relevant biological and experimental workflows.

Primary Structure and Physicochemical Properties

The porcine C-peptide is a 31-amino acid polypeptide that connects the A and B chains in the proinsulin molecule. The fragment 31-63 represents the entire porcine C-peptide, flanked by dibasic cleavage sites (Arg-Arg and Lys-Arg) in the proinsulin molecule.

Amino Acid Sequence

The primary structure of the porcine C-peptide fragment 31-63 has been determined as follows:

-

One-Letter Code: RREAENPQAGAVELGGGLGGLQALALEGPPQKR

-

Three-Letter Code: Arg-Arg-Glu-Ala-Glu-Asn-Pro-Gln-Ala-Gly-Ala-Val-Glu-Leu-Gly-Gly-Gly-Leu-Gly-Gly-Leu-Gln-Ala-Leu-Ala-Leu-Glu-Gly-Pro-Pro-Gln-Lys-Arg

Quantitative Data Summary

The following table summarizes the key quantitative data for the porcine C-peptide fragment 31-63.

| Property | Value | Reference |

| Amino Acid Sequence | RREAENPQAGAVELGGGLGGLQALALEGPPQKR | [1][2] |

| Calculated Molecular Weight | 3340.78 Da | [1] |

| Molecular Formula | C₁₄₂H₂₃₉N₄₇O₄₆ |

Experimental Protocols for Primary Structure Determination

The determination of the primary amino acid sequence of a peptide like porcine C-peptide fragment 31-63 historically and currently relies on two principal methodologies: Edman degradation and mass spectrometry.

Edman Degradation

Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.[3][4]

Methodology:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC attaches to the free amino group of the N-terminal amino acid, forming a phenylthiocarbamoyl (PTC) derivative.[3]

-

Cleavage: The PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acids, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[3][5]

-

Conversion: The ATZ-amino acid is extracted and treated with a weak aqueous acid to convert it into a more stable phenylthiohydantoin (PTH) derivative.[5]

-

Identification: The PTH-amino acid is identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.[3]

-

Cycle Repetition: The remaining peptide, now one amino acid shorter, undergoes the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.[3]

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions and is a primary tool for peptide and protein sequencing.[6][7]

Methodology:

-

Sample Preparation and Ionization: The peptide sample is first purified. It is then ionized, most commonly using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is often coupled with liquid chromatography (LC) for online separation of peptides before MS analysis (LC-MS).[8][9]

-

MS Scan (MS1): The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptide ions, providing an accurate molecular weight.

-

Tandem Mass Spectrometry (MS/MS or MS2): A specific peptide ion from the MS1 scan is selected and fragmented. This fragmentation is typically achieved through collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD).[10]

-

Fragment Ion Analysis: The mass spectrometer then measures the m/z of the resulting fragment ions. The fragmentation occurs predictably along the peptide backbone, generating a series of ions (e.g., b- and y-ions in CID) that differ by the mass of a single amino acid.

-

Sequence Derivation: The amino acid sequence is deduced by analyzing the mass differences between the peaks in the MS/MS spectrum. This process can be performed manually or using specialized software that matches the experimental fragmentation pattern to theoretical patterns from protein sequence databases (de novo sequencing).[4]

Visualizations

Workflow for Peptide Primary Structure Determination

The following diagram illustrates a general workflow for determining the primary structure of a peptide, integrating both Edman degradation and mass spectrometry approaches.

Caption: General workflow for determining the primary structure of a peptide.

Proinsulin Processing Pathway

Porcine C-peptide is excised from its precursor, proinsulin, through a series of enzymatic cleavages in the beta cells of the pancreas. This process is crucial for the formation of mature, active insulin (B600854).[11][12]

Caption: Simplified pathway of proinsulin processing to mature insulin and C-peptide.

C-peptide Signaling Pathway

Although once considered biologically inert, C-peptide is now known to bind to a G-protein coupled receptor on the surface of various cell types, initiating intracellular signaling cascades.[13][14]

Caption: Overview of the C-peptide intracellular signaling pathway.

References

- 1. Role of C-peptide in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]

- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. ehu.eus [ehu.eus]

- 6. How to Identify the Structure of Peptides | MtoZ Biolabs [mtoz-biolabs.com]

- 7. rapidnovor.com [rapidnovor.com]

- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. biovera.com.au [biovera.com.au]

- 10. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Insulin - Wikipedia [en.wikipedia.org]

- 13. C-peptide - Wikipedia [en.wikipedia.org]

- 14. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Deeper Understanding of Insulin: The Discovery of Porcine Proinsulin C-peptide

A Technical Guide on the Seminal Discovery that Reshaped Endocrinology

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the foundational discoveries in endocrinology is paramount. The identification of proinsulin and its connecting peptide (C-peptide) was a pivotal moment that not only elucidated the biosynthesis of insulin (B600854) but also opened new avenues for diabetes research and management. This in-depth technical guide chronicles the history of the discovery of porcine proinsulin C-peptide, detailing the experimental protocols and quantitative data that underpinned this landmark achievement.

The Precursor Puzzle: Setting the Stage for Discovery

Prior to the mid-1960s, the biosynthesis of the two-chain insulin molecule was a biological enigma. The prevailing hypothesis suggested that the A and B chains were synthesized separately and subsequently joined by disulfide bonds. However, this model presented thermodynamic and logistical challenges. The stage was set for a paradigm shift, a shift that would come from the meticulous work of Donald F. Steiner and his colleagues.

In 1967, Steiner and Oyer published their groundbreaking findings from studies on a human islet cell adenoma.[1][2] Their research provided the first compelling evidence for a larger, single-chain precursor to insulin, which they termed "proinsulin."[1][2] This discovery challenged the existing dogma and proposed a more elegant and efficient mechanism for insulin synthesis.

From Porcine Pancreas to Purified Proinsulin: The Breakthrough

Building on Steiner's initial findings, a team at the Lilly Research Laboratories, led by Ronald E. Chance, embarked on the challenge of isolating and characterizing this proposed precursor from a more abundant source: the porcine pancreas. Their seminal work, published in Science in 1968, provided the definitive chemical evidence for proinsulin and, in doing so, formally introduced the world to the connecting peptide, or C-peptide.[3]

Isolation and Purification of Porcine Proinsulin

The isolation of a minor component from a complex biological mixture required a multi-step purification strategy. The team at Lilly skillfully employed a combination of chromatographic techniques to achieve this.

Experimental Protocol: Isolation of Porcine Proinsulin

-

Initial Extraction: The process began with the acid-ethanol extraction of porcine pancreas, a standard method at the time for obtaining crude insulin preparations.

-

Gel Filtration Chromatography: The crude extract was subjected to gel filtration chromatography on a Sephadex G-50 column. This technique separates molecules based on their size. Proinsulin, being larger than insulin, eluted in an earlier fraction.

-

Ion-Exchange Chromatography: The proinsulin-containing fractions from gel filtration were further purified using ion-exchange chromatography on a DEAE-cellulose column. This method separates molecules based on their net charge, allowing for the removal of other contaminating proteins.[4]

Unraveling the Structure: Sequencing of Porcine Proinsulin and C-peptide

With a purified sample of porcine proinsulin in hand, the next critical step was to determine its primary structure. This would definitively prove its single-chain nature and reveal the sequence of the connecting segment. The researchers employed the Edman degradation method, a cornerstone of protein sequencing at the time.[5]

Experimental Protocol: Edman Degradation for Peptide Sequencing

The Edman degradation is a stepwise process that removes one amino acid at a time from the N-terminus of a peptide.

-

Coupling: The peptide is reacted with phenylisothiocyanate (PITC) under mildly alkaline conditions. PITC attaches to the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-peptide is then treated with a strong acid (e.g., trifluoroacetic acid). This cleaves the bond between the first and second amino acid, releasing the N-terminal amino acid as a thiazolinone derivative.

-

Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatography by comparing its retention time to known standards.

-

Repetition: The shortened peptide is then subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.

Through this meticulous process, Chance and his team determined the complete amino acid sequence of porcine proinsulin, revealing a single polypeptide chain of 84 amino acids. This sequence contained the insulin B-chain at the N-terminus and the A-chain at the C-terminus, linked by a "connecting peptide" of 33 amino acids.[3] The two chains were flanked by pairs of basic amino acids, suggesting sites for enzymatic cleavage.

Quantitative Data from the Seminal Discovery

The 1968 paper by Chance, Ellis, and Bromer provided crucial quantitative data that solidified the discovery of porcine proinsulin and its C-peptide.

Table 1: Physicochemical Properties of Porcine Proinsulin

| Property | Reported Value | Method | Reference |

| Molecular Weight | ~9100 Da | Sedimentation-equilibrium analysis | [3] |

| Amino Acid Residues | 84 | Amino acid analysis and sequencing | [3] |

Table 2: Amino Acid Composition of Porcine Proinsulin Connecting Peptide (C-peptide)

The connecting peptide itself was found to be composed of 33 amino acid residues. Its sequence was determined as: Arg-Arg-Glu-Ala-Gln-Asn-Pro-Gln-Ala-Gly-Ala-Val-Glu-Leu-Gly-Gly-Gly-Leu-Gly-Gly-Leu-Gln-Ala-Leu-Ala-Leu-Glu-Gly-Pro-Pro-Gln-Lys-Arg [3]

The Advent of C-peptide Immunoassays: A New Diagnostic Tool

The discovery of C-peptide as a distinct molecule, co-secreted with insulin in equimolar amounts, quickly led to the development of immunoassays for its detection and quantification. This was a significant advancement, as it provided a reliable marker of endogenous insulin secretion, even in the presence of exogenously administered insulin.

Experimental Protocol: Early Radioimmunoassay (RIA) for C-peptide

The development of a radioimmunoassay for C-peptide involved several key steps:

-

Antigen Preparation: Purified C-peptide (initially from animal sources, later synthetic) was used as the antigen.

-

Antibody Production: The C-peptide was injected into animals (commonly guinea pigs) to elicit an immune response and generate specific antibodies against the C-peptide.

-

Radiolabeling: A small amount of purified C-peptide was radiolabeled, typically with Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I), to serve as a tracer.

-

Competitive Binding: A known amount of radiolabeled C-peptide and a fixed amount of anti-C-peptide antibody were incubated with either a standard solution of unlabeled C-peptide or the unknown sample. The unlabeled C-peptide in the standard or sample competes with the radiolabeled C-peptide for binding to the limited number of antibody sites.

-

Separation and Detection: The antibody-bound C-peptide was separated from the free C-peptide. The amount of radioactivity in the bound fraction was then measured using a gamma counter. The concentration of C-peptide in the unknown sample was determined by comparing its ability to displace the radiolabeled tracer with that of the known standards.

Conclusion: A Lasting Legacy

The discovery of porcine proinsulin C-peptide was a monumental achievement in the history of endocrinology. It not only provided the missing link in the insulin biosynthesis pathway but also furnished the scientific community with a powerful new tool in the form of the C-peptide assay. The detailed experimental work, from the meticulous purification and sequencing to the development of sensitive immunoassays, laid the groundwork for decades of research into diabetes pathophysiology, beta-cell function, and the development of novel therapeutic strategies. This technical guide serves as a testament to the ingenuity and rigor of the scientists who unraveled this fundamental biological process, a discovery that continues to impact the lives of millions worldwide.

References

- 1. ehu.eus [ehu.eus]

- 2. The biosynthesis of insulin and a probable precursor of insulin by a human islet cell adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Porcine proinsulin: characterization and amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of porcine proinsulin from crystalline porcine insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Edman degradation - Wikipedia [en.wikipedia.org]

In Vitro Mechanisms of C-Peptide Fragments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proinsulin C-peptide, a 31-amino acid polypeptide, was once considered a biologically inert byproduct of insulin (B600854) synthesis. However, a growing body of evidence from in vitro studies has revealed its role as an active signaling molecule with pleiotropic effects on various cell types. C-peptide and its fragments, particularly the C-terminal pentapeptide, have been shown to modulate key cellular functions through interactions with cell surface receptors and the subsequent activation of intracellular signaling cascades. These effects are implicated in the amelioration of long-term diabetic complications, highlighting the therapeutic potential of C-peptide and its derivatives.

This technical guide provides an in-depth overview of the in vitro mechanisms of action attributed to C-peptide fragments. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of C-Peptide and Its Fragments

The following tables summarize the quantitative data from various in vitro studies investigating the biological effects of C-peptide and its C-terminal fragments.

| Assay | Cell Type | C-Peptide/Fragment | Concentration | Effect | Reference |

| Na+,K+-ATPase Activity | Human Renal Tubular Cells | Human C-peptide | 5 nM | 40% increase in 86Rb+ uptake | [1] |

| Na+,K+-ATPase Activity | Human Renal Tubular Cells | C-terminal pentapeptide | 5 nM | 57% of the activity of intact C-peptide | [1] |

| Na+,K+-ATPase Activity | Rat Renal Tubular Segments | Rat C-peptide | 10-11 - 10-8 M (in presence of 5x10-9 M Neuropeptide Y) | Dose-dependent stimulation | [2] |

| Na+,K+-ATPase Activity | Rat Renal Tubular Segments | Rat C-peptide | 10-8 - 10-6 M | Dose-dependent stimulation | [2] |

| Na+,K+-ATPase Expression | Human Renal Tubular Cells | Human C-peptide | 1 nM (5 days) | Increased α1-subunit expression | [3][4][5][6] |

| Na+,K+-ATPase Expression | Human Renal Tubular Cells | Human C-peptide | 10 nM (5 days) | No significant effect | [3][4][5][6] |

| Erythrocyte Deformability | Human Erythrocytes (Type 1 Diabetes) | Human C-peptide, C-terminal hexapeptide, C-terminal pentapeptide | 6.6 nM | Significant improvement in elongation index | [7][8] |

| Chemotaxis | Human CD4+ Lymphocytes | Human C-peptide | 10 nmol/L | Maximal induction of migration |

Signaling Pathways

C-peptide fragments exert their effects by activating specific intracellular signaling pathways, primarily through a pertussis toxin-sensitive G-protein coupled receptor (GPCR). The two major pathways identified are the Protein Kinase C (PKC) and the Phosphoinositide 3-Kinase (PI3K) pathways.

C-Peptide Activated Signaling Pathways

Caption: C-Peptide fragment signaling cascade.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Measurement of Na+,K+-ATPase Activity

This protocol describes the measurement of Na+,K+-ATPase activity in renal tubular cells using the 86Rb+ uptake assay.

Caption: Workflow for Na+/K+-ATPase activity assay.

Materials:

-

Human Renal Tubular Cells (HRTCs)

-

Cell culture medium

-

Human C-peptide and fragments

-

86RbCl

-

Wash buffer: 0.1 M MgCl2

-

Lysis buffer: 1% SDS

-

Ouabain

-

Liquid scintillation counter

Procedure:

-

Culture HRTCs to confluence in appropriate multi-well plates.

-

Pre-incubate cells with or without 1 mM ouabain for 2 hours to distinguish Na+,K+-ATPase-dependent uptake.

-

Incubate the cells with 5 nM of C-peptide or its fragments for 10 minutes at 37°C.

-

Add 86RbCl (1 µCi/mL) to each well and continue the incubation for another 10 minutes.

-

Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold 0.1 M MgCl2.

-

Lyse the cells with 1% SDS.

-

Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

Calculate the ouabain-sensitive 86Rb+ uptake by subtracting the uptake in the presence of ouabain from the total uptake.

Western Blot Analysis of Protein Phosphorylation

This protocol outlines the steps for detecting the phosphorylation of kinases such as ERK1/2 in response to C-peptide stimulation.

References

- 1. C-peptide stimulates Na+, K+-ATPase via activation of ERK1/2 MAP kinases in human renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-peptide stimulates rat renal tubular Na+, K(+)-ATPase activity in synergism with neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C-Peptide Increases Na,K-ATPase Expression via PKC- and MAP Kinase-Dependent Activation of Transcription Factor ZEB in Human Renal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-Peptide Increases Na,K-ATPase Expression via PKC- and MAP Kinase-Dependent Activation of Transcription Factor ZEB in Human Renal Tubular Cells | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. C-peptide increases Na,K-ATPase expression via PKC- and MAP kinase-dependent activation of transcription factor ZEB in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C-Peptide and Its C-Terminal Fragments Improve Erythrocyte Deformability in Type 1 Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C-peptide and its C-terminal fragments improve erythrocyte deformability in type 1 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of porcine C-peptide in insulin folding and assembly.

An In-depth Technical Guide on the Core Role of Porcine C-peptide in Insulin (B600854) Folding and Assembly

Audience: Researchers, scientists, and drug development professionals.

Abstract

The connecting peptide (C-peptide), once considered merely a byproduct of insulin biosynthesis, is now understood to be a multi-functional molecule with critical roles in protein folding, assembly, and cellular signaling. Initially, its primary function is to act as an intramolecular chaperone, linking the insulin A and B chains to ensure the correct and efficient formation of disulfide bonds within the proinsulin molecule.[1][2][3] This process is fundamental to producing biologically active insulin. Following proinsulin cleavage, C-peptide is co-secreted in equimolar amounts with insulin.[4] Emerging evidence demonstrates that extracellular C-peptide is not inert; it actively influences the oligomeric state of mature insulin by promoting the disaggregation of insulin hexamers, a function that enhances insulin's bioavailability.[5][6] Furthermore, C-peptide exhibits its own hormone-like properties by binding to cell surface receptors and initiating distinct intracellular signaling cascades.[1][7] This guide provides a detailed examination of the structural and functional roles of porcine C-peptide, focusing on its impact on insulin folding and assembly, and presents the experimental methodologies used to elucidate these functions.

The Role of C-peptide in Proinsulin Folding

The foremost function of C-peptide is to facilitate the correct folding of proinsulin in the endoplasmic reticulum.[2][3] As a flexible linker, it covalently connects the C-terminus of the B-chain to the N-terminus of the A-chain, thereby reducing the conformational space and bringing the cysteine residues into the correct proximity for the formation of the three native disulfide bonds.[8] This chaperone-like activity is crucial for preventing aggregation and misfolding, which can lead to ER stress and beta-cell dysfunction.[9][10]

Studies comparing the folding pathways of human proinsulin (HPI) and a single-chain porcine insulin precursor (PIP) have revealed that the C-peptide not only facilitates but also governs the kinetic folding pathway.[11][12] The presence and sequence of the C-peptide dictate the formation of specific folding intermediates, ensuring a high yield of the correctly folded prohormone.[11][12] Specific residues within the C-peptide, such as conserved N-terminal glutamic acids, play a key role in this process by counter-balancing the positive net charge of the insulin chains and promoting solubility and stability during folding.[6]

C-peptide's Influence on Insulin Assembly and Disaggregation

After proteolytic cleavage in the Golgi apparatus, insulin and C-peptide are stored in secretory granules.[1][4] Insulin is stored as zinc- and calcium-stabilized hexamers, a form that is less soluble and allows for dense packing.[13] While the C-peptide is essential for the initial folding of the monomer, it also plays a significant role in the disassembly of the stored hexameric form upon secretion.

Studies using electrospray mass spectrometry (ESI-MS) and surface plasmon resonance (SPR) have demonstrated that porcine C-peptide can interact with insulin oligomers and promote their disaggregation.[5] ESI-MS analysis shows a marked decrease in the signal corresponding to insulin hexamers when C-peptide is present in the solution.[5][14] This effect is crucial because only monomeric insulin can bind to the insulin receptor and exert its metabolic effects. By facilitating the breakdown of hexamers into active monomers, C-peptide increases the bioavailability of insulin at its site of action.[5][6] This disaggregation effect may explain the clinical observation that co-administration of C-peptide with insulin to type 1 diabetic patients results in a significantly enhanced stimulation of glucose metabolism.[5][14]

Quantitative Data on C-peptide's Effects

The following tables summarize key quantitative findings regarding the influence of C-peptide on insulin assembly and bioactivity.

| Experimental Technique | Observation | Inference | Reference(s) |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Signals for insulin hexamers (at various charge states) markedly decrease or disappear in the presence of equimolar C-peptide. | C-peptide directly promotes the disaggregation of insulin hexamers into smaller oligomers or monomers. | [5][14] |

| Surface Plasmon Resonance (SPR) | C-peptide mixed with analyte insulin increases binding to chip-bound insulin, whereas C-peptide alone does not bind. | C-peptide influences insulin-insulin interactions, potentially by binding to insulin oligomers and altering their stability. | [5] |

| Study Type | Metric | Finding | Reference(s) |

| Clinical Study (Type 1 Diabetes Patients) | Glucose Infusion Rate | 66% greater stimulation of glucose metabolism required to prevent hypoglycemia after co-injection of insulin and C-peptide compared to insulin alone. | [5][14] |

| Clinical Study (Animal Model) | Whole Body Glucose Utilization | 30-55% greater and 15-27% longer stimulation of glucose utilization after co-administration of insulin and C-peptide. | [15][16] |

Experimental Protocols

In Vitro Proinsulin Refolding Assay

This protocol is designed to assess the efficiency and pathway of proinsulin folding from a reduced and denatured state.

-

Preparation of Reduced Proinsulin: Recombinant porcine proinsulin is dissolved in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride) containing a reducing agent like dithiothreitol (B142953) (DTT) and incubated to ensure complete unfolding and reduction of disulfide bonds. The denatured protein is then purified from the reagents, typically by size-exclusion chromatography (e.g., Sephadex G-25).[12]

-

Refolding Reaction: The refolding is initiated by diluting the reduced proinsulin into a refolding buffer (e.g., 10 mM Tris/10 mM glycine, pH 7.5–10.6, 1 mM EDTA) to a final protein concentration of approximately 10-20 µM.[12][17] The buffer contains a redox system, most commonly a mixture of reduced (GSH) and oxidized (GSSG) glutathione, to facilitate disulfide bond formation and rearrangement.[17]

-

Monitoring and Analysis: The reaction is maintained at a constant temperature (e.g., 25°C). At various time points, aliquots are removed and the reaction is quenched by adding an acid like trifluoroacetic acid.[12] The amount of correctly folded proinsulin is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC), where the native protein typically elutes as a sharp, distinct peak.[18]

-

Intermediate Trapping: To study the folding pathway, intermediates can be trapped by adding a quenching/alkylating agent like iodoacetamide (B48618) (IAA) at different time points. These trapped intermediates, which have their free thiols blocked, can then be isolated by RP-HPLC and characterized using mass spectrometry and peptide mapping to identify the disulfide bond pairings.[12]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the secondary structure of proinsulin during the folding process.[11][19]

-

Sample Preparation: Samples (final folded protein and trapped intermediates) are prepared in a CD-compatible buffer (low absorbance in the far-UV range) at a known concentration.[20]

-

Data Acquisition: Far-UV CD spectra are recorded, typically from 250 nm to 190 nm, using a spectropolarimeter.[20][21] Measurements are taken in a quartz cuvette with a defined pathlength (e.g., 1 mm).

-

Data Analysis: The resulting spectra provide information on the secondary structure content (α-helix, β-sheet, random coil).[22] An α-helical protein shows characteristic negative bands around 222 nm and 208 nm, while β-sheets show a negative band around 218 nm.[21] This allows for the structural characterization of folding intermediates and confirmation of the native-like structure of the final product.[11]

Analytical Ultracentrifugation (SV-AUC)

SV-AUC is a powerful technique for characterizing the size, shape, and oligomeric state of insulin in solution and assessing the impact of C-peptide.[23][24]

-

Sample Preparation: Insulin samples (with and without porcine C-peptide) are prepared in the desired formulation buffer. A reference sample containing only the buffer is also prepared.[25] The protein concentration should be within the linear range of the instrument's absorbance optics (typically 0.2-1.2 O.D.).[25]

-

Cell Assembly and Loading: Samples and references are loaded into the corresponding sectors of a two-sector analytical cell (e.g., 12 mm pathlength Epon centerpiece).[26]

-

Centrifugation: The assembled cells are placed in an analytical rotor (e.g., An50Ti or An60Ti), which is then placed in the ultracentrifuge. The rotor and chamber are equilibrated to the desired temperature (e.g., 20°C).[23][25] The sample is then centrifuged at a high speed (e.g., 50,000 rpm).[23]

-

Data Acquisition: During centrifugation, the movement of the boundary between the solvent and the sedimenting protein is monitored over time using an optical detection system (e.g., absorbance at 280 nm).[23][27]

-

Data Analysis: The raw data is analyzed using specialized software such as SEDFIT.[24] The software fits the sedimentation boundary profiles to the Lamm equation to generate a continuous sedimentation coefficient distribution, c(s). The peaks in the c(s) plot correspond to different species in the sample (e.g., monomer, dimer, hexamer), allowing for their quantitative characterization.[23][24]

Insulin Biosynthesis and C-peptide Signaling

To fully appreciate the role of C-peptide, it is essential to view it within the complete context of insulin biosynthesis and its own downstream biological activities after secretion. The diagram below illustrates this lifecycle, from synthesis as a single polypeptide chain to its distinct post-secretory functions.

While its role in folding is intramolecular, C-peptide also functions as an extracellular signaling molecule. Evidence suggests it binds to a specific G-protein coupled receptor (GPCR) on the surface of various cell types, including neuronal, endothelial, and renal tubular cells.[1][4] This binding event initiates intracellular signaling cascades that are distinct from those activated by insulin. Key pathways stimulated by C-peptide include the activation of Ca²⁺-dependent pathways, MAP kinase (MAPK), and protein kinase C (PKC), leading to the upregulation of enzymes like eNOS and Na⁺,K⁺-ATPase.[1][7]

Conclusion

Porcine C-peptide is a molecule of critical importance in insulin biology, possessing a multifaceted role that extends far beyond its initial perception as a simple linker peptide. Its primary and indispensable function is to act as an intramolecular chaperone, guiding the efficient and accurate folding of proinsulin to its native conformation. Subsequently, following its co-secretion with insulin, it functions as an extracellular modulator, promoting the disaggregation of inactive insulin hexamers to enhance the bioavailability of active insulin monomers. Finally, it acts independently as a bioactive signaling peptide, engaging its own receptor to regulate key cellular functions. For researchers and drug development professionals, a thorough understanding of these diverse roles is essential for the rational design of insulin analogs, the development of novel diabetes therapies, and the exploration of C-peptide itself as a potential therapeutic agent for diabetic complications.

References

- 1. C-peptide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Proinsulin C-peptide elicits disaggregation of insulin resulting in enhanced physiological insulin effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activity versus physiological function of proinsulin C-peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biosynthesis, structure, and folding of the insulin precursor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proinsulin maturation, misfolding, and proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro refolding of human proinsulin. Kinetic intermediates, putative disulfide-forming pathway folding initiation site, and potential role of C-peptide in folding process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Zinc-ligand interactions modulate assembly and stability of the insulin hexamer -- a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Conformational analysis of circular dichroism spectra of insulin, proinsulin and c-peptides by non-linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. beckman.com [beckman.com]

- 24. researchgate.net [researchgate.net]

- 25. nist.gov [nist.gov]

- 26. Analytical Ultracentrifugation (AUC) – Beckman Proteomelab XLI – OSTR [ostr.ccr.cancer.gov]

- 27. m.youtube.com [m.youtube.com]

The Biological Activity of Porcine C-Peptide (31-63): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically dismissed as a biologically inert byproduct of insulin (B600854) synthesis, proinsulin C-peptide is now recognized as an active signaling molecule with significant physiological effects.[1][2][3] Emerging research has demonstrated its potential therapeutic role in mitigating long-term diabetic complications such as neuropathy and nephropathy.[1][4] The C-terminal region of C-peptide, in particular, has been identified as a key locus of its biological activity.[5] This technical guide provides an in-depth examination of the biological activity of a specific C-terminal fragment, porcine C-peptide (31-63), synthesizing current knowledge and providing detailed experimental frameworks for its investigation.

Molecular Profile and Comparative Sequence Analysis

Porcine C-peptide is a 33-amino acid polypeptide. The fragment (31-63) corresponds to the C-terminal portion of the molecule. The biological activity of C-peptide's C-terminal fragments has been primarily studied in human and rat models. To infer the potential activity of the porcine fragment, a comparative analysis of the C-terminal pentapeptide sequences—a region critical for activity—is informative.[5]

| Species | Full C-Peptide Sequence | C-Terminal Pentapeptide |

| Human | EAEDLQVGQVELGGGPGAGSLQPLALEGSLQ | EGSLQ |

| Porcine | EAENPQAGAVELGGGLGGLQALALEGPPQ | EGPPQ |

| Rat-1 | EVEDPQVPQLELGGGPEAGDLQTLALEVARQ | EVARQ |

The comparison reveals partial homology, with a conserved glutamic acid (E) at the N-terminus of the human and porcine pentapeptides and a conserved glutamine (Q) at the C-terminus. The central residues, however, differ. This suggests that while porcine C-peptide (31-63) may exhibit biological activities similar to those of its human and rat counterparts, there could be variations in potency and receptor interaction.

Quantitative Analysis of Biological Activity

While direct quantitative data for porcine C-peptide (31-63) is limited in the current literature, studies on human and rat C-terminal fragments provide valuable insights into its expected biological effects. The primary activities documented are the stimulation of Na+/K+-ATPase and endothelial nitric oxide synthase (eNOS).

| Species/Fragment | Assay | Key Findings | Reference |

| Human C-peptide | 86Rb+ uptake in human renal tubular cells | Stimulated uptake by 40% at 5 nM. | [4] |

| Human C-terminal pentapeptide | 86Rb+ uptake in human renal tubular cells | Elicited 57% of the activity of the intact C-peptide. | [4] |

| Human C-peptide, C-terminal penta- and hexa-peptides | Erythrocyte deformability | All were equally effective in improving deformability in type 1 diabetes patients. | [6] |

| Rat C-peptide | Na+/K+-ATPase activity in rat renal tubular segments | Concentration-dependent stimulation. | |

| Rat C-terminal pentapeptide | Na+/K+-ATPase activity in rat renal tubular segments | Elicited maximal activity, fully replacing the effect of the entire C-peptide molecule. | |

| Human C-peptide | NO release from bovine aortic endothelial cells | Concentration-dependent increase in NO release. |

Signaling Pathways

C-peptide and its C-terminal fragments exert their effects by binding to a putative G-protein coupled receptor (GPCR) on the cell surface.[1] This interaction initiates a cascade of intracellular signaling events.

C-peptide signaling cascade.

The binding of C-peptide to its receptor activates a pertussis toxin-sensitive G-protein, which in turn stimulates phospholipase C (PLC). This leads to an increase in intracellular calcium levels, activating protein kinase C (PKC) and other downstream effectors.

General experimental workflow.

Detailed Experimental Protocols

The following are generalized protocols for assessing the key biological activities of porcine C-peptide (31-63), based on methodologies reported for other C-peptide fragments.

Na+/K+-ATPase Activity Assay (86Rb+ Uptake)

This assay measures the activity of the Na+/K+-ATPase pump by quantifying the uptake of the potassium analog, radioactive rubidium (86Rb+).

Materials:

-

Target cells (e.g., human or porcine renal tubular cells)

-

Cell culture medium

-

Porcine C-peptide (31-63)

-

86RbCl

-

Ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor)

-

Washing and lysis buffers

-

Scintillation counter

Procedure:

-

Cell Culture: Culture target cells to confluence in appropriate multi-well plates.

-

Pre-incubation: Wash cells with a Krebs-Ringer bicarbonate buffer and pre-incubate in the same buffer.

-

Treatment: Add porcine C-peptide (31-63) at desired concentrations (e.g., 0.1 nM to 100 nM) and incubate for a specified time (e.g., 10-30 minutes). Include a control group with vehicle only.

-

86Rb+ Uptake: Add 86RbCl to each well and incubate for a short period (e.g., 5-10 minutes).

-

Inhibition Control: In a parallel set of wells, pre-incubate with ouabain before adding the peptide and 86RbCl to determine the specific Na+/K+-ATPase-mediated uptake.

-

Washing: Stop the uptake by rapidly washing the cells with ice-cold washing buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

-

Data Analysis: Calculate the ouabain-sensitive 86Rb+ uptake and normalize to the protein concentration of each sample.

eNOS Activity Assay (Nitric Oxide Measurement)

This assay quantifies the production of nitric oxide (NO), a downstream product of eNOS activation.

Materials:

-

Endothelial cells (e.g., bovine aortic or porcine aortic endothelial cells)

-

Cell culture medium

-

Porcine C-peptide (31-63)

-

Griess Reagent System (for measuring nitrite (B80452), a stable metabolite of NO)

-

L-NAME (an eNOS inhibitor)

-

Spectrophotometer

Procedure:

-

Cell Culture: Plate endothelial cells in multi-well plates and grow to near confluence.

-

Treatment: Replace the culture medium with a buffer and treat the cells with various concentrations of porcine C-peptide (31-63) for a defined period (e.g., 30-60 minutes). Include a vehicle control.

-

Inhibition Control: In a parallel set of wells, pre-treat with L-NAME to confirm that the measured NO production is eNOS-dependent.

-

Sample Collection: Collect the supernatant from each well.

-

Griess Assay:

-

Add sulfanilamide (B372717) solution to the supernatant and incubate.

-

Add NED solution and incubate.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and normalize to the cell number or protein content.

Conclusion

The available evidence strongly suggests that porcine C-peptide (31-63) is a biologically active peptide fragment. Based on comparative sequence analysis and data from human and rat C-terminal fragments, it is likely to stimulate Na+/K+-ATPase and eNOS activity through a GPCR-mediated signaling pathway. For researchers and drug development professionals, this presents a promising avenue for therapeutic intervention in diabetic complications. Further studies specifically quantifying the biological activity of porcine C-peptide (31-63) and elucidating its precise receptor interactions are warranted to fully realize its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

An In-depth Technical Guide to Intracellular Signaling Pathways Activated by C-peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, C-peptide, a 31-amino acid polypeptide, was considered a biologically inert byproduct of insulin (B600854) synthesis. However, a growing body of evidence has firmly established its role as a bioactive hormone with significant physiological effects, particularly in the context of diabetes and its complications.[1][2][3] C-peptide replacement in type 1 diabetes has been shown to ameliorate nerve and kidney dysfunction.[4][5] These beneficial effects are mediated by the activation of complex intracellular signaling pathways, which are initiated by the binding of C-peptide to a specific G-protein coupled receptor (GPCR) on the cell surface.[3][6] This technical guide provides a comprehensive overview of the core intracellular signaling pathways activated by C-peptide, with a focus on quantitative data, detailed experimental methodologies, and visual representations of these complex networks.

Core Signaling Pathways Activated by C-peptide

C-peptide orchestrates a variety of cellular responses by activating several key signaling cascades. The primary pathways implicated in C-peptide's mechanism of action include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Phospholipase C (PLC)/Protein Kinase C (PKC) pathways. These pathways ultimately influence the activity of downstream effectors such as Na+,K+-ATPase and endothelial Nitric Oxide Synthase (eNOS), contributing to the physiological effects of C-peptide.[2][3][6]

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, and differentiation. C-peptide has been shown to rapidly activate the ERK1/2 subfamily of MAPKs in various cell types.[4][7]

The activation of this pathway by C-peptide is initiated by its binding to a pertussis toxin-sensitive GPCR, which leads to the activation of Phospholipase C (PLC).[3] PLC, in turn, generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC) isoforms are key upstream events leading to the phosphorylation and activation of ERK1/2.[3][4] In some cell types, this signaling cascade also involves the translocation of the small GTPase RhoA.[4]

Activated ERK1/2 can then phosphorylate various downstream targets, including transcription factors, leading to changes in gene expression. For instance, in human renal tubular cells, C-peptide-induced ERK1/2 activation leads to the phosphorylation of the Na+,K+-ATPase α-subunit, stimulating its activity.[8] Furthermore, in aortic endothelial cells, C-peptide enhances the transcription of endothelial nitric oxide synthase (eNOS) in an ERK-dependent manner.[7]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade activated by C-peptide, playing a vital role in cell survival, growth, and metabolism. The activation of PI3K by C-peptide has been observed in various cell types.[3]

Similar to the MAPK/ERK pathway, the activation of the PI3K/Akt pathway is initiated by C-peptide binding to its GPCR.[3] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is subsequently phosphorylated and activated.[3]

Activated Akt has a multitude of downstream targets. One of the key downstream effects of C-peptide-mediated Akt activation is the stimulation of endothelial nitric oxide synthase (eNOS). Akt phosphorylates and activates eNOS, leading to the production of nitric oxide (NO), a potent vasodilator.[3] This mechanism is thought to contribute to the beneficial effects of C-peptide on blood flow and vascular function.

The PLC/PKC Signaling Pathway and Calcium Mobilization

The activation of Phospholipase C (PLC) and the subsequent activation of Protein Kinase C (PKC) are central events in C-peptide signaling, linking its receptor to downstream cellular responses. As mentioned, C-peptide binding to its GPCR activates PLC, leading to the hydrolysis of PIP2 into IP3 and DAG.[3]

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular Ca2+ concentration is a key signaling event.[3]

Simultaneously, DAG, along with the increased intracellular Ca2+, activates various isoforms of PKC, including PKC-delta and PKC-epsilon in human renal tubular cells.[4] Activated PKC isoforms then phosphorylate a range of target proteins, contributing to the diverse cellular effects of C-peptide. For example, PKC activation is a critical step in the C-peptide-mediated activation of the MAPK/ERK pathway and the stimulation of Na+,K+-ATPase activity.[4][8]

Quantitative Data on C-peptide Signaling

The following tables summarize key quantitative data from studies on C-peptide signaling, providing insights into the concentrations, time courses, and magnitudes of these effects.

Table 1: Concentration-Dependent Effects of C-peptide

| Parameter | Cell Type | C-peptide Concentration | Effect | Reference |

| ERK1/2 Phosphorylation | Human Renal Tubular Cells | 0.1 - 10 nmol/L | Concentration-dependent increase | [4] |

| Akt Phosphorylation | Human Renal Tubular Cells | 0.1 - 10 nmol/L | Concentration-dependent increase | [4] |

| Na+,K+-ATPase Activity | Rat Renal Tubular Segments | 10⁻¹¹ - 10⁻⁸ mol/L (with NPY) | Concentration-dependent stimulation | [9] |

| ⁸⁶Rb⁺ Uptake | Human Renal Tubular Cells | 5 nmol/L | ~40% increase | [8] |

| NO Production | Rat Aortic Endothelial Cells | Not specified | Doubled NO production | [7] |

| Na+,K+-ATPase Expression | Human Renal Tubular Cells | 1 nmol/L | Increased expression | [10] |

| Na+,K+-ATPase Expression | Human Renal Tubular Cells | 10 nmol/L | No significant effect | [10] |

Table 2: Time-Dependent Effects of C-peptide on Protein Phosphorylation

| Protein | Cell Type | C-peptide Concentration | Time Point | Effect | Reference |

| ERK1/2 | Human Renal Tubular Cells | 5 nmol/L | 5 - 30 min | Peak phosphorylation at 10 min | [4] |

| Akt | Human Renal Tubular Cells | 5 nmol/L | 5 - 30 min | Peak phosphorylation at 10 min | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of C-peptide signaling pathways.

Western Blot Analysis for Protein Phosphorylation (e.g., ERK1/2, Akt)

This protocol is adapted from standard Western blotting procedures used to detect changes in protein phosphorylation.[6][11]

a. Cell Culture and Treatment:

-

Culture cells (e.g., human renal tubular cells) in appropriate media to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Treat cells with varying concentrations of C-peptide (e.g., 0, 0.1, 1, 10 nmol/L) for different time points (e.g., 0, 5, 10, 15, 30 minutes).

b. Protein Extraction:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA protein assay kit.

c. SDS-PAGE and Protein Transfer:

-